N,N'-Bis(salicylidene)-1,3-propanediamine
N,N'-Bis(salicylidene)-1,3-propanediamine
N,N′-Bis(salicylidene)-1,3-propanediamine is a di-Schiff base ligand.
Brand Name:
Vulcanchem
CAS No.:
120-70-7
VCID:
VC20983545
InChI:
InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2
SMILES:
C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O
Molecular Formula:
C17H18N2O2
Molecular Weight:
282.34 g/mol
N,N'-Bis(salicylidene)-1,3-propanediamine
CAS No.: 120-70-7
Cat. No.: VC20983545
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N,N′-Bis(salicylidene)-1,3-propanediamine is a di-Schiff base ligand. |
|---|---|
| CAS No. | 120-70-7 |
| Molecular Formula | C17H18N2O2 |
| Molecular Weight | 282.34 g/mol |
| IUPAC Name | 2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol |
| Standard InChI | InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2 |
| Standard InChI Key | KLDZYURQCUYZBL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O |
| Appearance | Powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator